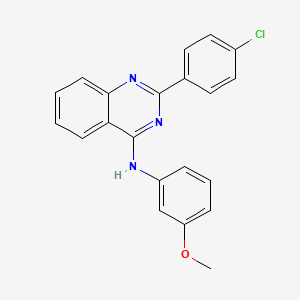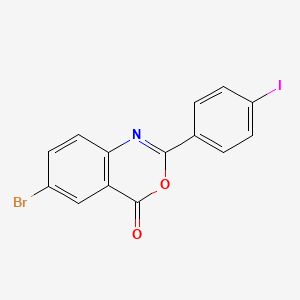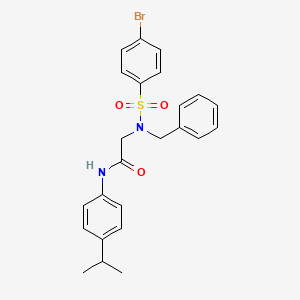![molecular formula C22H22O4 B11635397 8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11635397.png)
8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-on ist eine synthetische organische Verbindung, die zur Klasse der Cumarine gehört. Cumarine sind eine Gruppe von natürlich vorkommenden Lactonen, die erstmals 1820 aus Tonkabohnen gewonnen wurden. Diese Verbindungen sind wertvolle sauerstoffhaltige Heterocyclen, die in der Natur weit verbreitet sind und seit frühen Zeiten routinemäßig als pflanzliche Arzneimittel verwendet werden .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 8-Methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-on kann durch verschiedene Verfahren erfolgen. Ein effizientes Verfahren beinhaltet die Alkylierungsreaktion von 7-Hydroxy-4-methyl-Cumarin mit Propargylbromid in trockenem Aceton und wasserfreiem Kaliumcarbonat bei 50 °C, gefolgt von der Reaktion mit verschiedenen Natriumaziden . Ein weiteres Verfahren umfasst die Reaktion von 7-((5-Mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-on mit verschiedenen Alkyl- und Benzylhalogeniden in Gegenwart von Kaliumcarbonat bei Raumtemperatur .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für Cumarine, einschließlich 8-Methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-on, beinhalten oft die Verwendung von grünen Lösungsmitteln und Katalysatoren, um die Umweltbelastung zu minimieren. Diese Verfahren werden unter klassischen und nicht-klassischen Bedingungen durchgeführt, insbesondere unter grünen Bedingungen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
8-Methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-on unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um je nach den verwendeten Reagenzien und Bedingungen verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der benzylischen Position.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren, wobei einige erhöhte Temperaturen erfordern und andere bei Raumtemperatur ablaufen .
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole liefern kann .
Wissenschaftliche Forschungsanwendungen
8-Methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-on hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Verwendung als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle.
Industrie: Einsatz bei der Herstellung von Parfüms, Weichspülern und anderen Industrieprodukten.
Wirkmechanismus
Der Wirkmechanismus von 8-Methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-on beinhaltet seine Interaktion mit molekularen Zielstrukturen und Signalwegen innerhalb von Zellen. Es wird vermutet, dass es als Alkylierungsmittel wirkt und mit DNA und anderen zellulären Molekülen reagiert, um Schäden zu verursachen, die zum Zelltod führen. Dieser Mechanismus ist besonders relevant für seine Verwendung als Antikrebsmittel.
Wissenschaftliche Forschungsanwendungen
8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one has various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 8-methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-one involves its interaction with molecular targets and pathways within cells. It is believed to act as an alkylating agent, reacting with DNA and other cellular molecules to cause damage, leading to cell death. This mechanism is particularly relevant in its use as an anti-cancer agent.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(4-Methoxyphenyl)-8-methyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-on: Ein ähnliches Cumarinderivat mit unterschiedlichen Substituenten.
Einzigartigkeit
8-Methyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-propyl-2H-chromen-2-on ist aufgrund seiner spezifischen Substituenten einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Fähigkeit als Alkylierungsmittel zu wirken und seine potenziellen therapeutischen Anwendungen machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und Industrie.
Eigenschaften
Molekularformel |
C22H22O4 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
8-methyl-7-(1-oxo-1-phenylpropan-2-yl)oxy-4-propylchromen-2-one |
InChI |
InChI=1S/C22H22O4/c1-4-8-17-13-20(23)26-22-14(2)19(12-11-18(17)22)25-15(3)21(24)16-9-6-5-7-10-16/h5-7,9-13,15H,4,8H2,1-3H3 |
InChI-Schlüssel |
RQZLOCYCVKDAJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11635318.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B11635347.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635350.png)


![(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635364.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide](/img/structure/B11635378.png)

![3-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B11635382.png)
![2-chloro-N-(3-{[(2-chlorophenyl)carbonyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B11635385.png)
![2-[2-(4-Chloro-2-methylphenoxy)acetamido]ethyl N-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]carbamate](/img/structure/B11635386.png)
![6-({2-[(4-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11635391.png)

